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Executive Summary
A 779 is a selective antagonist for the Mas receptor, a key component of the protective arm of

the renin-angiotensin system (RAS). This technical guide provides an in-depth overview of the

role of A 779 in cardiovascular physiology, focusing on its mechanism of action, its impact on

cardiovascular parameters, and the signaling pathways it modulates. Experimental data and

detailed methodologies are presented to support its use as a critical tool in cardiovascular

research and drug development.

Introduction to A 779 and the Angiotensin-(1-7)/Mas
Receptor Axis
The renin-angiotensin system (RAS) is a crucial regulator of cardiovascular homeostasis. While

the classical axis, mediated by angiotensin II (Ang II) acting on the AT1 receptor, is known for

its vasoconstrictive and pro-hypertrophic effects, a counter-regulatory axis involving

angiotensin-converting enzyme 2 (ACE2), angiotensin-(1-7) [Ang-(1-7)], and the Mas receptor

has emerged as a critical protective pathway.[1][2] Ang-(1-7) generally opposes the actions of

Ang II, promoting vasodilation, and exerting anti-proliferative, anti-hypertrophic, and anti-fibrotic

effects.[1][3]
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A 779 is a specific peptide antagonist of the Mas receptor.[4][5] It exhibits high selectivity for

the Mas receptor with no significant affinity for AT1 or AT2 receptors at a concentration of 1 μM.

[4][6] This selectivity makes A 779 an invaluable pharmacological tool to investigate the

physiological and pathophysiological roles of the Ang-(1-7)/Mas receptor axis in the

cardiovascular system.

Mechanism of Action of A 779
A 779 competitively binds to the Mas receptor, a G-protein coupled receptor, thereby blocking

the downstream signaling initiated by its endogenous ligand, Ang-(1-7).[5][7] By inhibiting the

Ang-(1-7)/Mas axis, A 779 allows for the elucidation of the pathway's contribution to various

cardiovascular functions.

Cardiovascular Effects of A 779
The administration of A 779 has been shown to modulate several key cardiovascular

parameters, primarily by antagonizing the beneficial effects of Ang-(1-7).

Blood Pressure Regulation
Ang-(1-7) typically induces a depressor response, lowering blood pressure. A 779 has been

demonstrated to attenuate this effect. In Dahl salt-sensitive rats with salt-induced hypertension,

Ang-(1-7) (24 µg/kg) reduced mean arterial pressure, an effect that was partially blocked by A
779 (48 µg/kg, i.v.).[8] However, in normal rats, co-administration of A 779 with Ang II did not

alter the chronic hypertensive effects of Ang II, suggesting a complex interplay in different

physiological and pathophysiological states.[9]

Endothelial Function and Vascular Tone
The Ang-(1-7)/Mas axis plays a significant role in promoting endothelial-dependent

vasodilation, primarily through the activation of endothelial nitric oxide synthase (eNOS).[10]

Ang-(1-7) stimulates eNOS activation and nitric oxide (NO) production via Akt-dependent

pathways, and these effects are blocked by A 779.[10] In isolated mouse hearts, A 779
completely blocked the vasodilatory effect of Ang-(1-7) that is observed in the presence of AT1

receptor blockade with losartan.[11] Furthermore, in diet-induced obese mice, A 779 enhanced

Ang II-induced contractions in the aorta of control animals, suggesting a counter-regulatory role

of the Mas receptor in vascular tone.[12][13]
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Cardiac Hypertrophy and Fibrosis
The Ang-(1-7)/Mas axis is recognized for its cardioprotective effects, including the attenuation

of cardiac hypertrophy and fibrosis.[1] Blockade of the Mas receptor with A 779 has been

shown to attenuate the cardioprotective effects of AT2 receptor overexpression in a mouse

model of myocardial infarction.[14]

Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects

of A 779.
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Compound
Dose/Concentr

ation

Animal

Model/Cell Line
Effect Reference

A 779 1 μM -

No significant

affinity for AT1 or

AT2 receptors.

[4][6]

Ang-(1-7) 24 µg/kg
Dahl salt-

sensitive rats

Reduced mean

arterial pressure.
[8]

A 779 48 µg/kg, i.v.
Dahl salt-

sensitive rats

Partially blocked

the depressor

effect of Ang-(1-

7).

[8]

Ang-(1-7) 10⁻⁷ mol/L

CHO-Mas cells,

Human aortic

endothelial cells

Stimulated eNOS

activation and

NO release.

[10]

A 779 10⁻⁶ mol/L

CHO-Mas cells,

Human aortic

endothelial cells

Blocked Ang-(1-

7)-induced eNOS

activation and

NO release.

[10]

A 779 115 nmol/L
Isolated mouse

hearts

Blocked Ang-(1-

7)-induced

vasodilation in

the presence of

losartan.

[11]

Losartan 2.2 μmol/L
Isolated mouse

hearts

AT1 receptor

antagonist.
[11]

PD123319 130 nmol/L
Isolated mouse

hearts

AT2 receptor

antagonist.
[11]

A 779 0.5 mg/kg/day

Mice post-

myocardial

infarction

Attenuated

cardioprotective

effects of AT2

receptor

overexpression.

[14]
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Experimental Protocols
In Vivo Blood Pressure Measurement in Dahl Salt-
Sensitive Rats[8]

Animal Model: Dahl salt-sensitive rats.

Diet: Low (0.3% NaCl) or high (8.0% NaCl) salt diet for 2 weeks.

Drug Administration:

Ang-(1-7): 24 µg/kg, intravenous.

A 779: 48 µg/kg, intravenous.

Measurements: Mean arterial pressure (MAP) was monitored. Plasma and aortic ring levels

of prostacyclin, nitric oxide, and thromboxane A₂ were measured.

Evaluation of Endothelial Function in Cell Culture[10]
Cell Lines: Chinese hamster ovary cells stably transfected with Mas cDNA (CHO-Mas) and

human aortic endothelial cells.

Stimulation: Cells were stimulated with Ang-(1-7) (10⁻⁷ mol/L) for 1 to 30 minutes.

Inhibition:

A 779 (10⁻⁶ mol/L) was used as a Mas receptor antagonist.

Wortmannin (10⁻⁶ mol/L) was used as a phosphatidylinositol 3-kinase (PI3K) inhibitor.

Analysis:

Western Blotting: Changes in eNOS (at Ser1177/Thr495 residues) and Akt

phosphorylation were evaluated.

NO Release Measurement: Measured using the fluorochrome 2,3-diaminonaphthalene

and an NO analyzer.
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Isolated Perfused Mouse Heart Model[11]
Animal Model: Mouse hearts.

Perfusion: Hearts were perfused with Krebs-Ringer solution (KRS).

Drug Administration:

Ang-(1-7): 0.22 pmol/L

A 779: 115 nmol/L

Losartan: 2.2 μmol/L

PD123319: 130 nmol/L

Measurement: Perfusion pressure was monitored as an indicator of coronary vascular

resistance.

Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling

pathways involving A 779.

Ang-(1-7)/Mas Receptor Signaling Pathway in
Endothelial Cells
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Caption: A 779 blocks Ang-(1-7)-induced vasodilation via the MasR/PI3K/Akt/eNOS pathway.

Experimental Workflow for Investigating A 779's Effect
on Blood Pressure
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Experimental Workflow

Dahl Salt-Sensitive Rats
on High Salt Diet

Intravenous Administration

Vehicle Ang-(1-7) (24 µg/kg) Ang-(1-7) + A 779 (48 µg/kg)

Monitor Mean
Arterial Pressure

Compare Blood Pressure
Changes Between Groups

Click to download full resolution via product page

Caption: Workflow for assessing A 779's impact on Ang-(1-7)-mediated blood pressure

changes.

Interaction of A 779 with the Renin-Angiotensin System
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Caption: A 779 selectively blocks the protective Ang-(1-7)/MasR axis of the RAS.

Conclusion and Future Directions
A 779 is a potent and selective antagonist of the Mas receptor, making it an indispensable tool

for dissecting the cardiovascular roles of the Ang-(1-7)/Mas axis. The evidence presented in

this guide demonstrates that by blocking this protective pathway, A 779 can reverse the

beneficial effects of Ang-(1-7) on blood pressure, endothelial function, and cardiac remodeling.

For researchers and drug development professionals, A 779 provides a means to:

Investigate the contribution of the Ang-(1-7)/Mas axis in various cardiovascular disease

models.

Screen for novel agonists of the Mas receptor by assessing the ability of A 779 to block their

effects.

Explore the therapeutic potential of modulating the balance between the classical and

protective arms of the RAS.

Future research should continue to utilize A 779 to further delineate the complex interactions

between the Mas receptor and other components of the RAS, as well as its role in other organ

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15605931?utm_src=pdf-body-img
https://www.benchchem.com/product/b15605931?utm_src=pdf-body
https://www.benchchem.com/product/b15605931?utm_src=pdf-body
https://www.benchchem.com/product/b15605931?utm_src=pdf-body
https://www.benchchem.com/product/b15605931?utm_src=pdf-body
https://www.benchchem.com/product/b15605931?utm_src=pdf-body
https://www.benchchem.com/product/b15605931?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


systems. Understanding the full spectrum of the Ang-(1-7)/Mas axis, through the use of tools

like A 779, holds significant promise for the development of novel therapies for cardiovascular

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15605931#a-779-s-role-in-cardiovascular-physiology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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